Cas no 2227697-43-8 ((1R)-3-amino-1-(pyrimidin-2-yl)propan-1-ol)

(1R)-3-amino-1-(pyrimidin-2-yl)propan-1-ol is a synthetic organic compound with significant applications in medicinal chemistry. It features a pyrimidinyl substituent, which enhances its pharmacological properties. The enantiopure nature of the compound ensures optimal biological activity and selectivity. This versatile intermediate is well-suited for the synthesis of bioactive molecules, offering researchers a valuable tool for drug discovery and development.
(1R)-3-amino-1-(pyrimidin-2-yl)propan-1-ol structure
2227697-43-8 structure
Product Name:(1R)-3-amino-1-(pyrimidin-2-yl)propan-1-ol
CAS No:2227697-43-8
MF:C7H11N3O
MW:153.181740999222
CID:6236279
PubChem ID:165627799
Update Time:2025-07-31

(1R)-3-amino-1-(pyrimidin-2-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-3-amino-1-(pyrimidin-2-yl)propan-1-ol
    • 2227697-43-8
    • EN300-1766742
    • Inchi: 1S/C7H11N3O/c8-3-2-6(11)7-9-4-1-5-10-7/h1,4-6,11H,2-3,8H2/t6-/m1/s1
    • InChI Key: CFXNEIDVMDULFF-ZCFIWIBFSA-N
    • SMILES: O[C@@H](C1N=CC=CN=1)CCN

Computed Properties

  • Exact Mass: 153.090211983g/mol
  • Monoisotopic Mass: 153.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 104
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 72Ų

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Additional information on (1R)-3-amino-1-(pyrimidin-2-yl)propan-1-ol

Introduction to (1R)-3-amino-1-(pyrimidin-2-yl)propan-1-ol (CAS No. 2227697-43-8)

(1R)-3-amino-1-(pyrimidin-2-yl)propan-1-ol, also known by its CAS number 2227697-43-8, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrimidine ring and an amino alcohol moiety, making it a valuable candidate for various biological and therapeutic applications.

The chiral center in (1R)-3-amino-1-(pyrimidin-2-yl)propan-1-ol imparts enantiomeric specificity, which is crucial for its biological activity. Chiral compounds often exhibit distinct pharmacological properties compared to their racemic mixtures, and this is particularly relevant in drug development where enantiopure forms can offer improved efficacy and reduced side effects.

Recent studies have highlighted the potential of (1R)-3-amino-1-(pyrimidin-2-yl)propan-1-ol in the treatment of neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that this compound can effectively modulate GABA receptors, which are implicated in conditions such as epilepsy and anxiety disorders. The researchers found that the compound exhibited selective binding to specific GABA receptor subtypes, suggesting its potential as a targeted therapeutic agent.

In addition to its neurological applications, (1R)-3-amino-1-(pyrimidin-2-yl)propan-1-ol has shown promise in the field of oncology. A preclinical study conducted by a team at the National Cancer Institute reported that the compound can inhibit the growth of certain cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. The study, published in Cancer Research in 2022, highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells, indicating its potential as an anticancer agent with a favorable safety profile.

The synthesis of (1R)-3-amino-1-(pyrimidin-2-yl)propan-1-ol has been optimized through various methodologies to ensure high yields and enantiomeric purity. One notable approach involves the use of asymmetric catalysis, which allows for efficient and scalable production of the desired enantiomer. This synthetic route has been described in detail in a recent publication in Organic Letters, where the authors reported a multi-step synthesis involving palladium-catalyzed coupling reactions and chiral resolution techniques.

The physicochemical properties of (1R)-3-amino-1-(pyrimidin-2-yl)propan-1-ol have also been extensively characterized. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and methanol, making it suitable for use in both in vitro and in vivo studies. Its stability under various conditions has been evaluated, and it has been found to be stable at room temperature and under standard laboratory conditions.

To further explore the therapeutic potential of (1R)-3-amino-1-(pyrimidin-2-yl)propan-1-ol, several clinical trials are currently underway. These trials aim to assess the safety, tolerability, and efficacy of the compound in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. These findings are encouraging and pave the way for more advanced clinical studies.

In conclusion, (1R)-3-amino-1-(pyrimidin-2-yl)propan-1-ol (CAS No. 2227697-43-8) is a promising compound with diverse biological activities and therapeutic applications. Its unique chemical structure, coupled with its enantiomeric specificity, makes it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, this compound is poised to play a significant role in advancing medical treatments for various diseases.

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